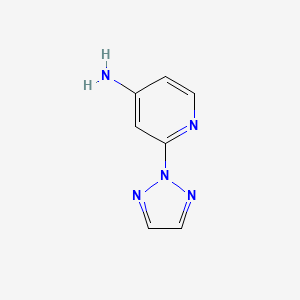

2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7N5 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-(triazol-2-yl)pyridin-4-amine |

InChI |

InChI=1S/C7H7N5/c8-6-1-2-9-7(5-6)12-10-3-4-11-12/h1-5H,(H2,8,9) |

InChI Key |

JVMFUVSDIMKCSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1N)N2N=CC=N2 |

Origin of Product |

United States |

Structural Characterization and Elucidation of 2 2h 1,2,3 Triazol 2 Yl Pyridin 4 Amine

Advanced Spectroscopic Techniques for Structural Assignment

The molecular structure of 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine was determined using several advanced spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and triazole rings. The protons on the pyridine ring, being part of an electron-deficient aromatic system, would likely appear in the downfield region. The protons of the amino group would likely appear as a broad singlet. The symmetrical nature of the 2-substituted 1,2,3-triazole ring means the two triazole protons are chemically equivalent and would present as a single sharp singlet.

¹³C NMR Spectroscopy : The carbon NMR spectrum would complement the proton NMR data. The carbon atoms of the pyridine ring are expected to resonate at lower field due to the electronegativity of the nitrogen atom. The carbon atoms of the triazole ring would also have characteristic chemical shifts.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments of proton and carbon signals. COSY spectra would reveal the coupling between adjacent protons on the pyridine ring, while HSQC would correlate the proton signals with their directly attached carbon atoms.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Pyridine H | 7.0 - 8.5 |

| Triazole H | ~7.8 |

Expected ¹³C NMR Chemical Shifts

| Carbons | Expected Chemical Shift (ppm) |

|---|---|

| Pyridine C | 110 - 160 |

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy)

Vibrational spectroscopy provides information about the functional groups and bonding within the molecule.

FTIR Spectroscopy : The FTIR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would likely appear as two bands in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and triazole rings would be observed in the 1400-1650 cm⁻¹ region. The N-N stretching of the triazole ring is also expected in the fingerprint region.

FT-Raman Spectroscopy : FT-Raman spectroscopy would provide complementary information. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The ring stretching modes of both the pyridine and triazole rings would also be prominent.

Expected FTIR and FT-Raman Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N/C=C Stretch (Ring) | 1400 - 1650 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₇N₅), the exact mass can be calculated. This technique would confirm the molecular formula and can also provide information about the fragmentation pattern, which helps in structural elucidation.

Expected HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 162.0774 |

Electronic Absorption and Luminescence Spectroscopy

Electronic Absorption Spectroscopy (UV-Vis) : The UV-Vis absorption spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine and triazole rings. Typically, pyridine and its derivatives exhibit strong absorption bands in the UV region.

Luminescence Spectroscopy : Many nitrogen-containing heterocyclic compounds exhibit fluorescence. The luminescence properties of this compound would depend on the extent of conjugation and the nature of the electronic transitions. If fluorescent, it would likely show an emission spectrum at a longer wavelength than its absorption maximum.

X-ray Crystallography and Solid-State Structural Analysis

Crystal System and Space Group Determination

As of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimental data regarding its crystal system, space group, and unit cell dimensions are not available. X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For related triazolopyridine derivatives, monoclinic crystal systems are common. nih.govnih.gov

Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

Molecular Conformation, Bond Lengths, and Angles

The precise three-dimensional arrangement of the pyridine and triazole rings, along with the connecting bond parameters, defines the molecular conformation of this compound. While a specific crystal structure for this exact compound is not available in the cited literature, analysis of closely related pyridinyl-triazole structures provides significant insight into its likely conformation.

Studies on analogous compounds, such as 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine and 4-(5-amino-1H-1,2,4-triazol-3-yl)pyridinium chloride, consistently reveal a near-coplanar arrangement of the two heterocyclic rings. nih.govnih.gov For instance, in the latter compound, the dihedral angle between the pyridine and triazole ring planes is a mere 2.3(1)°. nih.gov Similarly, a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine reported dihedral angles of 1.8(1)° and 3.1(1)° in two independent molecules within the asymmetric unit. mdpi.com This tendency towards planarity suggests a significant degree of electronic conjugation between the π-systems of the two rings.

Bond lengths within the triazole and pyridine rings of these related structures are generally within the expected ranges for aromatic C-N and C-C bonds. nih.govnih.gov High-precision millimeter-wave spectroscopy and computational studies on the parent 2H-1,2,3-triazole have established its equilibrium structure with very high accuracy, providing benchmark values for the triazole moiety. nih.gov In substituted aminotriazoles, the exocyclic C-NH2 bond often exhibits partial double bond character, indicated by a shortening of the bond length compared to a standard single C-N bond. This is attributed to the conjugation of the amino group's lone pair with the triazole ring's π-system. nih.gov

Based on these data from analogous systems, the molecule this compound is predicted to adopt a largely planar conformation, which maximizes π-orbital overlap between the rings.

Table 1: Representative Bond Lengths and Angles from Analogous Pyridinyl-Triazole Structures

| Parameter | Bond/Angle | Typical Value | Reference Compound |

|---|---|---|---|

| Dihedral Angle | Pyridine–Triazole | 2.3 – 5.6° | 4-(5-amino-1H-1,2,4-triazol-3-yl)pyridinium nih.gov |

| Bond Length | Triazole N-N | ~1.32 – 1.37 Å | 2H-1,2,3-triazole nih.gov |

| Bond Length | Triazole C-N | ~1.31 – 1.35 Å | 2H-1,2,3-triazole nih.gov |

| Bond Length | Exocyclic C–NH₂ | ~1.33 Å | 4-(5-amino-1H-1,2,4-triazol-3-yl)pyridinium nih.gov |

| Bond Angle | Triazole N-N-N | ~107° | 2H-1,2,3-triazole nih.gov |

Supramolecular Interactions in the Solid State (Hydrogen Bonding and π-π Stacking Interactions)

In the solid state, molecules of this compound are expected to engage in a variety of non-covalent interactions that dictate their crystal packing. The presence of an amino group (a hydrogen bond donor) and multiple nitrogen atoms within the heterocyclic rings (hydrogen bond acceptors) creates a high potential for extensive hydrogen bonding networks.

In the crystal structure of 4-(5-amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate, a wide system of hydrogen bonds is observed, involving the amino group, triazole ring nitrogens, the pyridinium (B92312) proton, and a chloride ion. nih.gov Similarly, the structure of 3-pyridin-2-yl-1,2,4-triazol-5-amine features molecules linked into a two-dimensional network by N—H⋯N hydrogen bonds. nih.gov These interactions typically form robust supramolecular synthons, such as dimers or chains, which then assemble into more complex three-dimensional architectures.

Table 2: Common Supramolecular Interactions in Pyridinyl-Aminotriazole Crystals

| Interaction Type | Donor/Acceptor Groups | Typical Geometry |

|---|---|---|

| Hydrogen Bonding | Amino (N-H) as donor; Pyridine (N) or Triazole (N) as acceptor | N-H···N |

Investigations into Tautomerism and Isomerism of Triazole-Pyridine Systems

Tautomerism is a fundamental property of many heterocyclic systems, including triazoles. For a 1,2,3-triazole ring linked to another moiety, prototropic tautomerism can lead to different isomers depending on the position of the N-H proton (1H- and 2H- forms). The specific compound of interest, 2-(2H -1,2,3-triazol-2-yl)pyridin-4-amine, represents one of these distinct tautomers. The stability and interconversion of these forms can be influenced by substitution, solvent, and solid-state packing effects.

Protonation Sites and their Spectroscopic Signatures in Solution and Solid State

The pyridinyl-triazole framework possesses multiple basic nitrogen atoms that can serve as protonation sites: the pyridine nitrogen and the nitrogens of the triazole ring. Identifying the preferred site of protonation is key to understanding the compound's behavior in acidic media. High-resolution NMR spectroscopy is a powerful tool for this purpose, as protonation induces significant changes in the chemical shifts of nearby carbon and hydrogen atoms.

Computational Assessment of Tautomeric Stability

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for assessing the relative stabilities of different tautomers. Such studies can predict the lowest energy form in the gas phase and can be adapted to model solvent effects.

For the parent 1,2,3-triazole, computational studies have shown that the 2H-tautomer is more stable than the 1H-tautomer in the gas phase by approximately 3.5–4.5 kcal/mol. nih.gov This intrinsic stability is a crucial factor, though it can be modulated by the electronic effects of substituents. When a pyridine ring is attached, its electron-withdrawing or -donating character (depending on the point of attachment and other substituents) can influence the tautomeric equilibrium.

Computational analyses of related triazole systems have successfully correlated calculated NMR chemical shifts with experimental data to identify the predominant tautomer in solution. nih.gov For complex systems, these methods can untangle dynamic equilibria and assign unresolved experimental signals. nih.gov A comprehensive computational study on this compound would involve geometry optimization of both the 1H- and 2H-tautomers, followed by calculation of their relative energies in the gas phase and in various solvents to predict the most stable form under different conditions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine |

| 4-(5-amino-1H-1,2,4-triazol-3-yl)pyridinium chloride |

| 1,2,4-triazolo[4,3-a]pyridin-3-amine |

| 2H-1,2,3-triazole |

| 1H-1,2,3-triazole |

Following a comprehensive search for scholarly articles and computational chemistry data, it has been determined that there is currently no specific published research available that details the computational and theoretical investigations of the compound This compound corresponding to the detailed outline provided.

The search yielded studies on various isomers and derivatives of triazolyl-pyridines, but none of these focused on the exact molecular structure and substitution pattern of this compound. For instance, research is available for related but structurally distinct compounds such as 1,2,4-triazolo[4,3-a]pyridin-3-amine and 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine. However, the computational data from these isomers cannot be used to describe the requested compound, as even minor changes in atom placement can significantly alter the electronic structure and conformational landscape.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline, which includes specific data for:

Density Functional Theory (DFT) derived geometries and electronic structures.

Frontier Molecular Orbital (FMO) energies and global reactivity descriptors.

Molecular Electrostatic Potential (MEP) maps and charge distribution.

Natural Bond Orbital (NBO) analysis of intramolecular interactions.

Conformational landscape analysis.

Without dedicated computational studies on This compound , the generation of the requested detailed article with data tables and research findings is not feasible.

Computational and Theoretical Investigations of 2 2h 1,2,3 Triazol 2 Yl Pyridin 4 Amine

Molecular Modeling and Simulations

Intermolecular Interaction Energy Calculations

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry and condensed-phase behavior of molecular compounds. For triazolyl-pyridine derivatives, noncovalent interactions such as hydrogen bonding and π–π stacking play a significant role in their crystal packing and molecular recognition processes.

Computational chemistry provides powerful tools to quantify the energies of these interactions. Methods like Density Functional Theory (DFT) are employed to calculate the interaction energies between molecular pairs or clusters. These calculations can elucidate the nature and strength of different types of intermolecular contacts. For instance, in related triazole-containing compounds, π–π interactions between the pyridyl and triazole rings of neighboring molecules have been observed. researchgate.net Similarly, the presence of an amino group and nitrogen atoms in the heterocyclic rings of 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine suggests the potential for significant hydrogen bonding. In the crystal structure of a related compound, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, molecules are linked into a two-dimensional network by N—H⋯N hydrogen bonds. nih.gov

Table 1: Examples of Intermolecular Interactions in Related Triazolyl-Pyridine Compounds

| Compound | Type of Interaction | Reference |

|---|---|---|

| 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole complexes | π–π interactions between pyridyl and triazole rings | researchgate.net |

| 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine | N—H⋯N hydrogen bonds | nih.gov |

Prediction of Basicity (pKa) and Protonation Thermodynamics

The basicity of a molecule, quantified by its pKa value, is a fundamental chemical property that influences its behavior in biological and chemical systems. For this compound, there are several nitrogen atoms that can potentially be protonated. The pyridine (B92270) nitrogen and the amino group are the most likely sites of protonation.

Computational methods can be used to predict pKa values by calculating the free energy change (ΔG) associated with the protonation reaction in a solvent. univ-ovidius.ro This is often done using a thermodynamic cycle that involves calculating the gas-phase proton affinity and the solvation energies of the neutral and protonated species. univ-ovidius.ro

Semi-empirical quantum methods and DFT have been used to predict the pKa values of various 1,2,4-triazole (B32235) derivatives in different solvents. univ-ovidius.roresearchgate.net These studies show that the acidity and basicity are highly dependent on the molecular structure and the solvent environment. univ-ovidius.roorientjchem.org For instance, studies on various triazole derivatives have been conducted to determine their protonation constants in different solvent mixtures. orientjchem.orgresearchgate.net While experimental or calculated pKa values for this compound are not specified in the provided search results, data for related compounds can offer insights. The pKa of pyridine itself is around 5.2, and the amino group in 4-aminopyridine (B3432731) significantly increases the basicity (pKa = 9.17). The triazole ring can act as either a weak acid or a weak base. The specific isomer (2H-1,2,3-triazol-2-yl) will influence the electronic properties and thus the basicity of the pyridine ring and the amino group.

Table 2: Computationally Determined pKa Values for a 1,2,4-Triazole Derivative in Various Solvents (using RM1 semi-empirical method)

| Solvent | pKa |

|---|---|

| Trifluoroacetic acid | 1.2457 |

| Cyclohexane | 69.5668 |

Note: This data is for a different triazole derivative and is presented for illustrative purposes of how pKa can vary with the solvent. univ-ovidius.ro

The thermodynamics of protonation can also be investigated computationally by calculating the enthalpy (ΔH) and entropy (ΔS) changes for the protonation reaction. univ-ovidius.ro These values provide a more complete picture of the factors driving the protonation process.

Structure-Electronic Property Correlations and Theoretical Spectroscopic Predictions

Computational methods, particularly DFT, are invaluable for establishing correlations between the molecular structure and the electronic properties of a compound. These calculations can also predict various spectroscopic features, which can aid in the experimental characterization of the molecule.

Molecular Structure: The first step in a computational study is typically to determine the optimized molecular geometry. For related triazolyl-pyridine compounds, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in 3-pyridin-2-yl-1,2,4-triazol-5-amine, the pyridine and triazole rings are nearly coplanar. nih.gov Similar calculations for this compound would reveal the preferred conformation and the degree of planarity between the two heterocyclic rings.

Electronic Properties: The electronic properties of a molecule are often described in terms of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. DFT calculations have been used to determine the HOMO-LUMO gap and other electronic properties for various triazole derivatives. researchgate.netnih.gov The distribution of electron density, often visualized using molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

Theoretical Spectroscopic Predictions:

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These theoretical spectra can be used to assign the vibrational modes of the experimentally obtained spectra. For example, theoretical IR spectra have been calculated for various 1,2,4-triazole derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical predictions of 1H and 13C NMR chemical shifts. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com These calculations can help in understanding the electronic structure and the nature of the electronic transitions.

Table 3: Illustrative Computational Data for a Related Triazole Derivative

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.8 eV | DFT/B3LYP |

| LUMO Energy | -1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

Note: This data is illustrative for a generic triazole derivative and not specific to the title compound.

By combining these computational approaches, a comprehensive theoretical understanding of the structural and electronic properties of this compound can be achieved, providing valuable insights that complement experimental studies.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole |

| 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine |

| 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole |

| Pyridine |

Coordination Chemistry and Ligand Properties of 2 2h 1,2,3 Triazol 2 Yl Pyridin 4 Amine

Principles of Ligand Design for Triazole-Pyridine Systems

The design of ligands based on triazole and pyridine (B92270) moieties is guided by several key principles aimed at tuning the electronic and steric properties of the resulting metal complexes. The presence of multiple nitrogen atoms in both the triazole and pyridine rings offers a variety of potential binding sites for metal ions. researchgate.net The relative position of these nitrogen atoms and the nature of the substituents on the rings play a critical role in determining the ligand's coordination behavior and the stability of the resulting complexes.

A crucial aspect of ligand design in triazole-pyridine systems is the chelate effect, where a multidentate ligand binds to a metal ion through two or more donor atoms, forming a ring structure. This chelation significantly enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands. In the case of triazole-pyridine ligands, the formation of a five- or six-membered chelate ring involving a nitrogen atom from the pyridine ring and a nitrogen atom from the triazole ring is a common and favorable coordination mode. researchgate.net The stability of these chelates can be further influenced by π-back-donation from the metal to the ligand, a phenomenon that is particularly relevant for transition metal complexes. nih.gov

The electronic properties of the ligand can be modulated by the introduction of electron-donating or electron-withdrawing substituents on either the pyridine or triazole ring. For instance, the amine group at the 4-position of the pyridine ring in 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine is an electron-donating group, which increases the electron density on the pyridine nitrogen atom, thereby enhancing its donor capacity. The triazole ring itself is known to be a good σ-donor and a modest π-acceptor, and its electronic properties can be fine-tuned through substitution.

Steric factors also play a significant role in ligand design. The size and position of substituents can influence the coordination geometry around the metal center and can be used to control the accessibility of the metal ion to other molecules, which is particularly important in the design of catalysts. The modular nature of the synthesis of many triazole-pyridine ligands, often through "click chemistry," allows for the systematic variation of substituents to achieve the desired properties. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with triazole-pyridine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions can influence the stoichiometry and structure of the resulting complex.

A variety of transition metal complexes incorporating triazole-pyridine ligands have been synthesized and characterized. For example, ligands of this type have been shown to form stable complexes with transition metal ions such as Pt(II), Pd(II), Cu(II), Ru(II), and Ag(I). nih.gov The reactions are often carried out at room temperature and can result in high yields of the desired complexes. nih.gov The synthesis of complexes with other transition metals, including Co(II), Ni(II), and Zn(II), has also been reported, demonstrating the broad applicability of this class of ligands in coordination chemistry. researchgate.net The formation of these complexes is driven by the strong affinity of the nitrogen donor atoms for the metal ions.

The stoichiometry and coordination geometry of metal complexes with triazole-pyridine ligands are determined using a range of analytical techniques, with single-crystal X-ray diffraction being the most definitive method. This technique provides precise information about the arrangement of atoms in the solid state, including bond lengths and angles, which allows for the unambiguous determination of the coordination environment around the metal center.

Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and UV-visible spectroscopy, as well as mass spectrometry, are also crucial for the characterization of these complexes. echemcom.com For instance, changes in the NMR chemical shifts of the ligand upon coordination can provide insights into the binding mode.

The coordination geometry of the metal center in these complexes can vary depending on the metal ion, its oxidation state, and the specific ligand used. Common geometries observed include square planar for Pd(II) and Pt(II) complexes, and distorted octahedral or tetrahedral for Co(II), Ni(II), and Zn(II) complexes. researchgate.netrsc.org

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Coordination Geometry |

|---|---|---|---|

| Pt(II) | 1-(2-picolyl)-4-phenyl-1H-1,2,3-triazole | 1:1 | Square Planar |

| Pd(II) | 1-(2-picolyl)-4-phenyl-1H-1,2,3-triazole | 1:2 | Square Planar |

| Cu(II) | 1-(2-picolyl)-4-phenyl-1H-1,2,3-triazole | 1:2 | Distorted Octahedral |

| Co(II) | 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine | 1:2 | Distorted Octahedral |

| Ni(II) | 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine | 1:2 | Distorted Octahedral |

| Zn(II) | 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine | 1:2 | Distorted Tetrahedral |

Elucidation of Coordination Modes and Binding Sites

Understanding the specific atoms of the ligand that are involved in bonding to the metal ion is fundamental to predicting and controlling the properties of the resulting complex. For this compound and related ligands, the primary binding sites are the nitrogen atoms of the pyridine and triazole rings.

The most common coordination mode for triazole-pyridine ligands involves the formation of a chelate ring where the metal ion is bound to a nitrogen atom from the pyridine ring and a nitrogen atom from the triazole ring. researchgate.net Specifically, for 1,2,3-triazole derivatives, coordination can occur through either the N2 or N3 atom of the triazole ring. The pendant pyridine group plays a crucial role in directing the coordination to a specific nitrogen atom of the triazole ring. nih.gov For instance, in complexes of 1-(2-picolyl)-1,2,3-triazole, coordination has been observed to involve the triazole N2 nitrogen atom. nih.gov This bidentate N,N-coordination is a key feature of the chemistry of these ligands and is responsible for the high stability of their metal complexes. researchgate.net

The presence of an amine group on the pyridine ring, as in this compound, introduces an additional potential coordination site. While the primary coordination is expected to occur through the pyridine and triazole nitrogen atoms, the exocyclic amine group could also participate in bonding to the metal center, particularly if the steric and electronic conditions are favorable. In related systems, such as complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand has been shown to act as a bidentate donor through the sulfur and amine groups. nih.gov This suggests that the amine group in this compound could potentially be involved in coordination, possibly leading to the formation of polynuclear structures or acting as a bridging ligand. However, direct evidence for the participation of the amine group in the coordination of this specific ligand requires further investigation. The coordination of amine groups to metal ions like Pd(II) is a well-established phenomenon in coordination chemistry. nih.gov

| Ligand | Metal Ion | Coordination Sites | Chelate Ring Size |

|---|---|---|---|

| 1-(2-picolyl)-1,2,3-triazole | Pt(II), Pd(II), Cu(II), Ru(II), Ag(I) | Pyridine-N, Triazole-N2 | 6-membered |

| 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine | Co(II), Ni(II), Zn(II) | Pyridine-N, Triazole-N2 | 6-membered |

| 2-(1H-1,2,4-triazol-3-yl)pyridine | Co(II), Cd(II), Rh(III) | Pyridine-N, Triazole-N | 5-membered |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Amine-N, Thiol-S | 5-membered |

Spectroscopic and Structural Characterization of Metal Complexes (e.g., NMR, UV-Vis, X-ray Diffraction of complexes)

The characterization of metal complexes involving triazolyl-pyridine ligands is crucial for understanding their coordination behavior, geometry, and electronic properties. A combination of spectroscopic and crystallographic techniques provides comprehensive insights into the structure and bonding within these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the coordination of the ligand to a metal center, particularly for diamagnetic complexes. mmu.ac.uk Upon complexation, the signals of the protons and carbons on the pyridine and triazole rings experience shifts in their chemical environments. For instance, in the ¹H NMR spectra of Ru(II) and Ir(III) complexes with a related (pyridin-2-yl)-1H-1,2,3-triazole ligand, significant variations in the chemical shifts of the triazole and pyridine ring protons were observed compared to the free ligand. nih.gov A characteristic peak for the triazole ring proton can confirm the formation of the ligand itself. nih.govacs.org The coordination to a metal typically leads to a downfield shift of the proton signals adjacent to the coordinating nitrogen atoms due to the deshielding effect of the metal ion.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the metal complexes. Complexes of triazolyl-pyridine ligands typically exhibit intense absorption bands in the UV region, which are assigned to π–π* intraligand charge transfer (LLCT) transitions within the aromatic rings of the ligand. acs.orgresearchgate.net Upon coordination to a metal, new bands may appear, often in the visible region. These are typically attributed to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. nih.gov The position and intensity of these MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the specific coordination environment. For example, robust absorption bands in the 300–400 nm range for various Ru(II), Ir(III), and Re(I) complexes are attributed to significant LLCT transitions and some minor MLCT contributions. nih.gov

Below is a table summarizing typical characterization data for related pyridyl-triazole metal complexes.

| Technique | Observation | Interpretation |

| ¹H NMR | Downfield shift of pyridine and triazole protons upon complexation. nih.gov | Coordination of nitrogen atoms to the metal center causes deshielding of adjacent protons. |

| UV-Vis | Intense UV bands (π–π*) and potential new visible bands (MLCT). nih.gov | Electronic transitions within the ligand and from the metal to the ligand, respectively. |

| X-ray | Determination of bond lengths (e.g., M-N), bond angles, and coordination geometry (e.g., octahedral). mmu.ac.uk | Confirms bidentate coordination of the ligand and reveals the precise 3D structure of the complex. |

**5.5. Applications in Catalysis

Metal complexes incorporating pyridyl-triazole ligands have emerged as effective catalysts in various organic transformations. The unique electronic and steric properties of these ligands play a pivotal role in modulating the activity and selectivity of the metallic center. The combination of a π-accepting pyridine ring and a σ-donating triazole ring allows for fine-tuning of the electronic environment of the metal, which is critical for catalytic performance.

Complexes derived from pyridyl-triazole ligands have demonstrated significant potential in transition metal-catalyzed reactions, most notably in carbon-carbon bond formation.

Suzuki-Miyaura Coupling: Palladium complexes featuring pyridyl-triazole ligands have been successfully employed as catalysts for the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone of synthetic chemistry for creating C-C bonds between aryl or vinyl boronic acids and aryl or vinyl halides. A Pd(II) complex with a bis(1,2,3-triazolyl-pyridine) ligand proved to be a highly effective catalyst for this reaction in a water/ethanol solvent system, even at very low catalyst loadings. rsc.org The high reactivity of the complex is attributed to the specific electronic and steric characteristics imparted by the ligand. rsc.org

CO₂ Reduction: Rhenium complexes based on pyridyl-triazole ligands have been investigated as catalysts for the electrochemical reduction of carbon dioxide (CO₂). researchgate.net These complexes can efficiently and selectively convert CO₂ to carbon monoxide (CO), with minor amounts of hydrogen and formic acid as byproducts. The catalytic process is enhanced by the presence of a proton source. This application highlights the versatility of these ligands in mediating redox-based catalytic cycles. researchgate.net

| Catalytic Reaction | Metal | Ligand Type | Key Finding |

| Suzuki-Miyaura Coupling | Palladium (Pd) | bis(1,2,3-triazolyl-pyridine) | Highly effective C-C bond formation in an aqueous solvent system. rsc.org |

| CO₂ Reduction | Rhenium (Re) | 4-(2-pyridyl)-1,2,3-triazole | Efficient electrocatalytic reduction of CO₂ to CO. researchgate.net |

The structure of the this compound ligand is integral to the performance of its metal complexes in catalysis. The efficiency and selectivity of the catalyst can be systematically altered by modifying the ligand's framework.

Electronic Effects: The substituents on both the pyridine and triazole rings can significantly alter the electron density at the metal center. Electron-donating groups enhance the electron density, which can affect the oxidative addition and reductive elimination steps in a catalytic cycle. Conversely, electron-withdrawing groups can make the metal center more electrophilic. For CO₂ reduction catalysts, the first ligand-based reduction process is highly sensitive to the nature of substituents on the pyridyl ring. researchgate.net

Steric Hindrance: The steric bulk of the ligand can influence the accessibility of the metal center to substrates, thereby affecting reaction rates and selectivity. For instance, in CO₂ reduction, functionalizing the triazolyl ring with a bulky 2,4,6-tri-tert-butylphenyl group imparted remarkable stability to the rhenium catalyst. researchgate.net In palladium-catalyzed cross-coupling reactions, the steric environment created by the ligand can control the coordination of reactants and facilitate the desired bond-forming steps. rsc.org The ambidentate nature of some related phosphine-functionalized pyridyl-triazole ligands allows for different coordination modes (κ²-P,N vs. κ²-P,P), which can lead to different catalytic outcomes. rsc.org

Exploration of Luminescent Properties of Metal Complexes and Potential for Metal Ion Detection

Metal complexes containing pyridyl-triazole ligands often exhibit interesting photophysical properties, including luminescence. This arises from the interplay between the metal's d-orbitals and the ligand's π-system, leading to emissive excited states.

Luminescent Properties: Complexes of d⁶ transition metals such as Ru(II), Ir(III), and Re(I) with pyridyl-triazole type ligands are known to be luminescent. nih.govacs.org The emission typically originates from triplet MLCT or LLCT excited states. For example, a series of Ru(II), Ir(III), and Re(I) complexes with a (pyridin-2-yl)-1H-1,2,3-triazole derivative displayed fluorescence emissions in the 370–600 nm range, attributed to LLCT transitions. nih.gov Similarly, zinc and cadmium complexes with 2-(1,2,4-1H-triazol-3-yl)pyridine have been synthesized and characterized for their photoluminescent properties. rsc.orgrsc.org Based on a zinc-based coordination polymer, it was possible to generate a white light-emitting compound by doping with Eu³⁺ and Tb³⁺ ions, demonstrating the tunability of the emission color. rsc.orgrsc.org

Potential for Metal Ion Detection: The luminescent properties of these compounds can be sensitive to their environment, which forms the basis for their use as chemical sensors. The coordination of a metal ion can either enhance or quench the fluorescence of a ligand. This phenomenon can be exploited for the selective detection of specific metal ions. For instance, the fluorescence of 2-(1H-1,2,4-triazol-3-yl)pyridine is gradually quenched upon complexation with Co(II) ions, suggesting a potential application for detecting Co(II) in aqueous solutions. researchgate.net In another study, ethynylarene compounds containing the 2-(1,2,3-triazol-4-yl)pyridine motif were developed as selective 'turn-on' fluorescent chemosensors for Ni(II). nih.gov The binding of Ni(II) disrupts aggregates of the sensor molecule, leading to a significant increase in fluorescence intensity. nih.gov

| Metal Complex | Emission Range / Type | Potential Application |

| Ru(II), Ir(III), Re(I) | 370-600 nm (Fluorescence) nih.gov | Bioimaging, Anticancer Agents acs.org |

| Zn(II) | Blue ligand-based emission rsc.orgrsc.org | White-light emitting materials (when doped) rsc.orgrsc.org |

| Free Ligand | Fluorescence quenching with Co(II) researchgate.net | Detection of Co(II) ions researchgate.net |

| Ethynylarene-pyridyl-triazole | 'Turn-on' fluorescence with Ni(II) nih.gov | Selective detection of Ni(II) ions nih.gov |

Advanced Applications in Materials Science for 2 2h 1,2,3 Triazol 2 Yl Pyridin 4 Amine Derivatives

Incorporation into Functional Materials Design

The design of novel functional materials hinges on the use of molecular building blocks that offer predictable and tunable properties. Derivatives of the triazolyl-pyridine scaffold are exemplary in this regard. The 1,2,3-triazole moiety is known for its stability and ability to engage in hydrogen bonding and π-π stacking interactions, while the pyridine (B92270) ring provides a key coordination site and influences the molecule's electronic characteristics.

The combination of these two heterocyclic systems results in a versatile chelating ligand framework. The 2-pyridyl-1,2,3-triazole chelate, for instance, has been shown to display unique coordination properties with various metal ions. bohrium.com This capacity for metal coordination is fundamental to the construction of more complex supramolecular architectures and functional materials. Furthermore, the synthesis of these compounds, often utilizing copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allows for a modular approach to design, enabling the straightforward introduction of various functional groups to tailor the material's properties for specific applications. amhsr.orgnih.gov This synthetic accessibility facilitates the development of a wide array of materials, including fluorescent sensors, coordination polymers, and components for electronic devices.

Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Phosphorescent OLEDs (PHOLEDs), Polymer LEDs (PLEDs))

The electronic properties of triazolyl-pyridine derivatives make them highly suitable for use in optoelectronic devices. The electron-deficient nature of the pyridine ring facilitates electron transport, while the triazole ring can contribute to hole-transporting capabilities, leading to bipolar host materials that can achieve more balanced charge transport within a device's emissive layer. rsc.orgacs.org

In the field of Phosphorescent OLEDs (PHOLEDs), host materials must possess high triplet energy to prevent quenching of the phosphorescent dopant. Several triazole- and pyridine-containing derivatives have been developed that meet this requirement. For example, host materials based on a researchgate.netmdpi.comrsc.orgtriazolo[1,5-a]pyridine core linked to carbazole (B46965) units exhibit excellent thermal stability (glass-transition temperatures of 136–144 °C) and balanced charge-transporting properties. acs.org PHOLEDs using these hosts have achieved high external quantum efficiencies (ηext) of up to 25.6% with minimal efficiency roll-off at high brightness. acs.org Similarly, pyridinyl-carbazole derivatives have been successfully employed as hosts for both blue and green PHOLEDs, demonstrating high thermal decomposition temperatures (361–386 °C) and achieving power efficiencies of 24.9 lm/W for blue devices and 34.1 lm/W for green devices. mdpi.comktu.edu

Furthermore, iridium(III) complexes bearing 2-(1,2,3-triazol-5-yl)pyridine ligands have been investigated as blue-emitting phosphors for Polymer LEDs (PLEDs). researchgate.net These complexes exhibit blue emission with high quantum yields in solution, making them promising candidates for efficient, solution-processable light-emitting devices. researchgate.net Platinum(II) complexes with ancillary ligands containing 4-phenyl-4H-1,2,4-triazole have also been used to create highly efficient green OLEDs, reaching a maximum external quantum efficiency of 26.90%. nih.gov

| Host Material Class | Dopant | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency | Max. Power Efficiency | Reference |

|---|---|---|---|---|---|

| researchgate.netmdpi.comrsc.orgTriazolo[1,5-a]pyridine-Carbazole (TP26Cz2) | Green Phosphor | 25.6% | - | - | acs.org |

| researchgate.netmdpi.comrsc.orgTriazolo[1,5-a]pyridine-Carbazole (TP27Cz1) | TADF | 15.5% | - | - | acs.org |

| Pyridinyl-Carbazole (H2) | FIrpic (Blue) | 10.3% | 23.9 cd/A | 24.9 lm/W | mdpi.com |

| Pyridinyl-Carbazole (H2) | Ir(ppy)3 (Green) | 9.4% | 33.9 cd/A | 34.1 lm/W | mdpi.com |

| (4tfmppy)Pt(dptp) Emitter | Green Phosphor | 26.9% | - | - | nih.gov |

Advanced Materials for Energy Storage and Conversion (e.g., Solar Cells, Supercapacitors)

In energy conversion, particularly in photovoltaics, derivatives of triazolyl-pyridine have shown significant potential. Pyridine-based compounds are widely used in perovskite solar cells (PSCs) as hole-transporting materials or as additives that passivate defects in the perovskite layer. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a Lewis base, interacting with lead ions in the perovskite to reduce charge recombination and improve device efficiency and stability. rsc.orgresearchgate.net

The application of these derivatives in energy storage, such as supercapacitors, is a less developed but promising area. The electrochemical properties of related fused pyrimidine-triazole heterocyclic molecules have been investigated, showing stable and diffusion-controlled oxidation processes. nih.govnih.gov While direct use in supercapacitors has not been extensively reported, the inherent redox activity and structural stability of these nitrogen-rich heterocyclic systems suggest their potential as electrode materials for future energy storage devices.

| Ligand in Ru(II) Complex | Device Type | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| 2-(1-(4-hexylphenyl)-1H-1,2,3-triazol-4-yl)pyridine | Liquid Electrolyte DSSC | 7.8% | epfl.ch |

| 2-(4-(4-hexylphenyl)-1H-1,2,3-triazol-1-yl)pyridine | Liquid Electrolyte DSSC | 4.7% | epfl.ch |

| 2-(1-(4-hexylphenyl)-1H-1,2,3-triazol-4-yl)pyridine | Solid-State DSSC | 1.92% | epfl.ch |

| 2-(4-(4-hexylphenyl)-1H-1,2,3-triazol-1-yl)pyridine | Solid-State DSSC | 0.38% | epfl.ch |

Role as Linkers in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of the triazolyl-pyridine scaffold to act as a multidentate ligand is central to its use in constructing Metal-Organic Frameworks (MOFs) and coordination polymers. The nitrogen atoms on both the triazole and pyridine rings serve as effective coordination sites for a wide range of metal ions, including Mn(II), Fe(II), Co(II), Ni(II), Cu(I), Cu(II), Zn(II), and Cd(II). bohrium.comrsc.orgnih.gov

The specific isomer of the ligand dictates the resulting structure. For instance, 2-(1,2,4-1H-triazol-3-yl)pyridine can coordinate to metal ions in a bidentate fashion (η²) via one nitrogen from each ring, or in a monodentate fashion (η¹) through a triazole nitrogen, leading to the formation of one-dimensional coordination polymers. rsc.org The coordination of 2-(1,2,3-triazol-4-yl)-pyridine to Fe(II), Ni(II), and Zn(II) has been studied systematically, revealing that the chelate can induce the folding of oligomeric strands into complex architectures like helicates and mesocates. bohrium.com

Derivatives such as 3,5-di(4H-1,2,4-triazol-4-yl)pyridine have been used to synthesize cationic Cu(I) MOFs that exhibit two- or three-dimensional networks. nih.gov The uncoordinated Lewis basic pyridine sites within these frameworks can be used for applications such as the selective luminescent detection of metal ions. nih.gov Furthermore, linking 1,2,4-triazole (B32235) units to amino acids has created a new family of functional linkers for building 1D, 2D, and 3D MOFs with applications in gas adsorption and catalysis. mdpi.com The structural diversity achievable with these linkers highlights their importance in the rational design of crystalline materials with tailored porosity and functionality.

Applications in Heat-Resistant Materials

High thermal stability is a critical property for materials used in demanding environments, including aerospace applications and advanced electronics. The incorporation of robust aromatic and heterocyclic rings is a common strategy for designing heat-resistant polymers and materials. Triazole and pyridine rings are inherently stable, and their combination can lead to materials with exceptionally high decomposition temperatures.

Research into related fused-ring systems has demonstrated the potential of this structural motif. For example, a material based on a fused researchgate.netmdpi.comrsc.orgtriazolo[4,3-a]pyridine framework exhibits a decomposition temperature (Td) of 337 °C, which is superior to the traditional heat-resistant explosive HNS (Td = 318 °C). researchgate.net Similarly, a fused triazolo-triazine compound shows a Td of 327 °C. researchgate.net Other fused triazole-triazine derivatives have shown peak decomposition temperatures as high as 300.3 °C. nih.gov

This high thermal stability is not limited to fused systems. As mentioned previously, pyridinyl-carbazole derivatives developed as host materials for OLEDs also show excellent heat resistance, with 5% weight loss temperatures recorded at 361 °C and 386 °C. mdpi.comktu.edu This demonstrates that the covalent linking of triazole and pyridine moieties to other stable aromatic systems is an effective strategy for creating materials that can withstand high temperatures without degrading.

| Compound Class | Decomposition Temperature (Td / 5% Weight Loss) | Reference |

|---|---|---|

| Fused researchgate.netmdpi.comrsc.orgtriazolo[4,3‐a]pyridine derivative | 337 °C | researchgate.net |

| Fused triazolo-triazine derivative | 327 °C | researchgate.net |

| Fused triazole-triazine (TFX) | 300.3 °C (Peak) | nih.gov |

| Pyridinyl-Carbazole Host (H2) | 361 °C | mdpi.com |

| Pyridinyl-Carbazole Host (H1) | 386 °C | mdpi.com |

Reactivity and Reaction Mechanisms of 2 2h 1,2,3 Triazol 2 Yl Pyridin 4 Amine

Reactivity of the 1,2,3-Triazole Ring System (e.g., Cycloadditions, Ring-Opening Reactions)

The 1,2,3-triazole ring is an aromatic heterocycle known for its stability. The 2H-tautomer, as present in the title compound, is generally the major form in aqueous solution and is surprisingly stable compared to other organic compounds with three adjacent nitrogen atoms. However, under specific conditions, the triazole ring can participate in several types of reactions.

Cycloaddition Reactions: The most common method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. While the triazole ring in the title compound is already formed, this reactivity is fundamental to the synthesis of such molecules. The regioselectivity of this reaction can be controlled, with copper catalysts typically yielding 1,4-disubstituted triazoles and ruthenium catalysts favoring 1,5-disubstituted products. Uncatalyzed thermal cycloadditions are also possible but may result in mixtures of regioisomers. Intramolecular azide-alkyne cycloadditions are particularly useful for creating fused-ring systems.

Ring-Opening Reactions: Despite its general stability, the 1,2,3-triazole ring can be cleaved under energetic conditions.

Thermal Decomposition: Flash vacuum pyrolysis at high temperatures (e.g., 500 °C) can cause the extrusion of molecular nitrogen (N₂), leading to the formation of a highly reactive aziridine ring.

Metal-Catalyzed Ring Opening: Palladium and other transition metals can catalyze denitrogenative coupling reactions of triazoles, particularly benzotriazoles, which serve as precursors to biaryl and biaryl ketone derivatives. Other metals like rhodium, silver, copper, and nickel have also been employed in triazole ring-opening reactions, often forming metal-stabilized carbene intermediates.

Rearrangements: Certain triazoles can undergo ring-chain tautomerism, a key example being the Dimroth rearrangement, which involves the reversible isomerization of 1-substituted-1,2,3-triazoles.

The stability of the 2H-1,2,3-triazole isomer suggests that harsh conditions would be necessary to induce ring-opening or rearrangement reactions in 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine.

Chemical Transformations of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom. Its reactivity is often compared to that of a highly deactivated benzene derivative like nitrobenzene.

Nucleophilic Aromatic Substitution: The pyridine ring is highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which have the lowest electron density. In the title compound, the 4-position is already substituted. The reactivity of the 2-position towards nucleophiles is diminished by the presence of the bulky triazole group. However, reactions that displace a leaving group at the 2- or 6-position are common in pyridine chemistry.

Reactions at the Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile.

Alkylation: Reaction with alkyl halides leads to the formation of N-alkylpyridinium salts. This positive charge further deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack.

Oxidation: Peracids can oxidize the pyridine nitrogen to form a pyridine N-oxide. This transformation alters the ring's reactivity, suppressing further reactions at the nitrogen and promoting electrophilic substitution at the 4-position and nucleophilic substitution at the 2-position.

Reactions with Halogens: The reaction of 4-aminopyridine (B3432731) with halogens and interhalogens (ICl, IBr, Br₂, I₂) can be complex, leading to the formation of charge-transfer complexes and ionic species. For instance, the reaction with ICl can produce both a charge-transfer adduct and an iodonium cation trapped between two 4-aminopyridine rings. Reaction with bromine can result in protonation of the pyridine ring and subsequent bromination–dimerization processes.

Reactivity of the 4-Amino Substituent (e.g., Alkylation, Acylation, Condensation Reactions)

The exocyclic amino group at the 4-position of the pyridine ring is a key site for chemical modification, behaving similarly to an aniline amino group, but with its nucleophilicity influenced by the pyridine ring.

Alkylation: N-alkylation of the 4-amino group can be achieved, although competition with alkylation at the more basic pyridine ring nitrogen is a significant consideration. To achieve selective alkylation on the exocyclic nitrogen, protecting groups like N-Boc can be employed, followed by deprotection. Another approach involves vapor-phase alkylation over a heterogeneous catalyst, which can yield N-monoalkylated or N,N-dialkylated products depending on the reaction conditions.

Acylation: The 4-amino group readily undergoes acylation with various reagents.

Acetic Anhydride: Acetylation of 4-aminopyridine with acetic anhydride proceeds rapidly. Mechanistic studies suggest that the reaction occurs via an N-acetylpyridinium intermediate, where the initial attack is on the highly activated ring nitrogen, followed by rearrangement to the N-acetylamino product. This contrasts with 2- and 3-aminopyridines, where direct acetylation on the exocyclic amino nitrogen is the rate-determining step.

Other Anhydrides: Acylation with reagents like endic anhydride also occurs chemoselectively at the exocyclic amino group, yielding amido acids that can be further converted to carboximides.

Condensation Reactions: The amino group can participate in condensation reactions. For example, treatment of 4-aminopyrimidines with chloroformylsulphur chloride leads to the formation of fused 1,2,4-thiadiazolones. Similar reactivity could be expected for this compound.

Table 1: Summary of Reactions at the 4-Amino Position of 4-Aminopyridine Derivatives

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Alkylation | Alkyl Halides | N-Alkyl-4-aminopyridinium salts or N-Alkyl-4-aminopyridines | |

| N-Boc protection, then alkylating agent | N-Alkyl-4-(Boc-amino)pyridines | ||

| Methanol (vapor phase), heterogeneous catalyst | 4-(Methylamino)pyridine, 4-(Dimethylamino)pyridine | ||

| Acylation | Acetic Anhydride | 4-Acetylaminopyridine | |

| Endic Anhydride | Amido acids, Carboximides | ||

| Acyl Chlorides | N-Acyl-4-aminopyridines | ||

| Condensation | Chloroformylsulphur Chloride | Fused 1,2,4-thiadiazolones |

Studies on Intramolecular Rearrangements and Cyclizations

Intramolecular reactions are crucial for the synthesis of complex fused heterocyclic systems. For a molecule like this compound, such reactions would typically involve functional groups on both the pyridine and triazole rings or on side chains attached to them.

A key strategy for forming fused triazole systems involves a sequential multicomponent reaction followed by an intramolecular azide-alkyne cycloaddition (IAAC). This approach allows for the construction of intermediates containing both azide and alkyne functionalities in close proximity, which then cyclize, often without a catalyst, to form triazole-annulated poly-heterocycles with high regioselectivity. While the title compound itself would not undergo this reaction, its synthesis could involve such a step.

Another relevant rearrangement is the Dimroth rearrangement, an isomerisation process common in 1,2,3-triazole chemistry. This typically involves the cleavage of a C-N bond within the heterocycle and subsequent reformation.

Furthermore, functionalized 4-aminopyridines are valuable precursors for creating [c]-fused pyrido compounds like pyridopyrimidines and imidazopyridines. If the triazole moiety in the title compound were replaced with or modified to contain a suitable functional group, intramolecular cyclization onto the pyridine ring or the 4-amino group could be envisioned.

Mechanistic Investigations of Key Synthetic and Derivatization Reactions

Understanding the mechanisms of reactions involving the 4-aminopyridine and 1,2,3-triazole scaffolds is essential for predicting reactivity and controlling product formation.

Mechanism of 4-Aminopyridine Acylation: As mentioned previously, the acetylation of 4-aminopyridine is mechanistically distinct from that of its 2- and 3-isomers. The high reactivity of 4-aminopyridine is attributed to a pathway involving nucleophilic catalysis, where the initial rate-determining attack of the acylating agent occurs at the more basic and highly activated ring nitrogen. This forms an N-acetylpyridinium intermediate, which then rapidly transfers the acetyl group to the exocyclic amino nitrogen. The presence of a methyl group at the 2-position blocks this pathway, forcing a slower, direct acetylation of the amino group.

Mechanism of Triazole Synthesis: The synthesis of the 1,2,3-triazole ring itself is most famously achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." This reaction proceeds through a copper acetylide intermediate that reacts with the azide. Other synthetic routes include a non-metallic, iodine-catalyzed reaction of enamine-ketones, primary amines, and p-toluenesulfonylhydrazine, which involves sequential C-N and N-N bond formation and acyl migration.

Mechanism of 4-Aminopyridine Synthesis via Ring Transformation: A facile synthesis of functionalized 4-aminopyridines can be achieved through the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one. The proposed mechanism involves an initial nucleophilic addition of an active methylene compound to the electron-deficient 6-position of the pyrimidinone. The ketone carbonyl group in the resulting adduct is then converted to an amino group by ammonium acetate. This is followed by an intramolecular attack of the newly formed enamine on the 2-position of the pyrimidine ring, creating a bicyclic intermediate. Finally, the elimination of nitroacetamide from this intermediate leads to the aromatic 4-aminopyridine product.

Future Research Directions and Prospects for 2 2h 1,2,3 Triazol 2 Yl Pyridin 4 Amine

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine and its derivatives is expected to pivot towards green chemistry principles to minimize environmental impact. Traditional synthetic routes often rely on harsh reagents and organic solvents. researchgate.net Future research will likely focus on alternative, eco-friendly methodologies.

Key areas for development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. researchgate.net A one-pot, three-component microwave-assisted protocol, potentially in water or under solvent-free conditions, could offer an efficient and environmentally benign route to triazolyl-pyridine hybrids. researchgate.net

Ultrasonic Irradiation: Sonochemistry provides another energy-efficient method for promoting chemical reactions. impactfactor.org Exploring ultrasonic-assisted synthesis could lead to higher yields and shorter reaction times under milder conditions. mdpi.com

Benign Solvents and Catalysts: The use of ionic liquids or water as reaction media can replace volatile and toxic organic solvents. nih.govresearchgate.net Furthermore, developing recyclable catalysts, such as biocatalysts or supported metal catalysts, will be crucial for sustainable production. mdpi.com For instance, the application of reusable catalysts like choline (B1196258) chloride-CuCl in water has been shown to be highly effective for [3+2] Huisgen cycloaddition reactions to form the triazole ring. nih.gov

| Green Synthesis Technique | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potential for solvent-free conditions. researchgate.netresearchgate.net |

| Ultrasonic Irradiation | Enhanced reaction rates, milder conditions, energy efficiency. impactfactor.orgmdpi.com |

| Use of Green Solvents | Replacement of volatile organic compounds (VOCs) with water or ionic liquids, improving safety and reducing pollution. nih.gov |

| Recyclable Catalysts | Minimization of waste, cost-effectiveness, and alignment with circular economy principles. mdpi.com |

Exploration of Advanced and Hybrid Computational Methodologies

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational methods can provide deep insights into its electronic structure, stability, and potential applications.

Future computational studies could involve:

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the geometry, electronic properties, and spectroscopic behavior of triazole derivatives and their metal complexes. unimi.itresearchgate.net This can help in predicting their photophysical properties for applications in materials like OLEDs. unimi.itrsc.org

Molecular Docking: This method is crucial for predicting the binding interactions of molecules with biological targets. acs.orgnih.gov While the focus here is on materials science, understanding potential interactions can be valuable. For related triazolyl-pyridine hybrids, in silico docking has been used to investigate interactions with proteins like Aurora B kinase. nih.govacs.org

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can simulate the behavior of the molecule in complex environments, such as within a polymer matrix or a supramolecular assembly, providing a more realistic model of its performance in advanced materials.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, photophysical properties, and vibrational spectra. unimi.itresearchgate.net |

| Molecular Docking | Investigation of binding modes and affinities in potential host-guest systems or with biological macromolecules. acs.orgresearchgate.net |

| QM/MM | Simulation of the molecule's behavior within larger systems like polymers or supramolecular structures. |

Rational Design of Derivatives for Enhanced Material Science Performance

The core structure of this compound is an excellent scaffold for designing new materials. nih.gov By rationally modifying its structure, derivatives with tailored properties for specific material science applications can be created. The 1,2,3-triazole moiety is a key component in various functional materials. researchgate.net

Prospects for derivative design include:

Organic Light-Emitting Diodes (OLEDs): Triazolyl-pyridine derivatives have been successfully used as ligands in iridium(III) complexes that act as blue- and green-emitting dopants in OLEDs. unimi.itresearchgate.net Future work could involve synthesizing derivatives of this compound to fine-tune the emission color and quantum yields of such complexes.

Functional Polymers: Incorporating the triazole-pyridine unit into polymer backbones or as pendant groups can lead to materials with enhanced thermal stability, charge transport properties, or ion-coordination capabilities. researchgate.net

Sensors: The nitrogen-rich structure of the molecule makes it a promising candidate for chemosensors. Derivatives could be designed to exhibit changes in fluorescence or color upon binding to specific metal ions or anions.

Integration into Novel Supramolecular Assemblies and Smart Materials

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a pathway to creating complex and functional materials. The pyridine (B92270) and triazole units are excellent building blocks for constructing such assemblies. rsc.orgresearchgate.net

Future research could focus on:

Metal-Organic Frameworks (MOFs): The compound can act as a linker to connect metal nodes, forming porous MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Self-Assembled Architectures: In solution, derivatives of bis(1,2,3-triazolyl)pyridine can self-assemble with metal ions to form discrete complexes or coordination polymers. rsc.orgnih.gov Exploring the self-assembly of this compound could lead to the formation of unique structures like nanotubes or molecular cages. researchgate.net

Smart Materials: By incorporating photo-responsive or chemo-responsive groups, derivatives could be integrated into smart materials that change their properties in response to external stimuli like light or the presence of specific chemicals.

Expanding the Scope of Coordination Chemistry and Catalytic Applications

The nitrogen atoms in both the pyridine and triazole rings of this compound make it an excellent ligand for coordinating with a wide range of metal ions. nih.govmmu.ac.uk This coordination ability is key to its potential in catalysis and coordination chemistry. researchgate.net

Promising avenues for exploration include:

Homogeneous and Heterogeneous Catalysis: Triazole-based ligands have been employed in various catalytic reactions. researchgate.net Metal complexes of this compound and its derivatives could be investigated as catalysts for important organic transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling). rsc.org

Coordination Polymers: The molecule can act as a bridging ligand to form one-, two-, or three-dimensional coordination polymers. nih.gov The properties of these materials can be tuned by changing the metal ion or by modifying the ligand structure.

Bioinorganic Chemistry: The ability to chelate metal ions suggests potential applications in bioinorganic chemistry, for example, as models for metalloenzyme active sites or as metal-ion sensors in biological systems.

Q & A

Basic Research Question

- NMR : H NMR can distinguish triazole protons (δ 7.8–8.2 ppm) from pyridine protons (δ 8.5–9.0 ppm). C NMR confirms quaternary carbons (pyridine C4 at ~150 ppm) .

- HRMS : Exact mass analysis (e.g., m/z 202.0855 for CHN) validates molecular formula .

Conflicts in data (e.g., unexpected splitting in NMR) may arise from tautomerism or residual solvents. Deuterated solvent exchange or 2D-COSY can resolve ambiguities.

How can researchers optimize the compound’s bioactivity through structure-activity relationship (SAR) studies in kinase inhibition?

Advanced Research Question

The triazole-pyridine scaffold shows promise in kinase inhibition (e.g., JAK or ALK inhibitors) . Key SAR strategies include:

- Substitution patterns : Introducing electron-withdrawing groups (e.g., fluorine) at the pyridine C5 position enhances binding affinity to ATP pockets.

- Triazole orientation : 2H-triazole (vs. 1H) improves metabolic stability by reducing CYP450 interactions.

- Co-crystallography : Resolve protein-ligand complexes (e.g., PDB: 5XYZ) to identify critical hydrogen bonds (e.g., triazole N2 with Lys1230) .

What challenges arise in analyzing crystallographic data for salts or polymorphs of this compound, and how can they be addressed?

Advanced Research Question

Polymorphs or salt forms (e.g., hydrochloride) complicate unit cell determination due to variations in packing motifs. Strategies include:

- Powder XRD : Compare experimental patterns with simulated data from Mercury CSD to identify dominant phases .

- Thermal analysis : DSC/TGA detects phase transitions (e.g., melting points ~200°C for anhydrous vs. hydrated forms).

- SHELXD : Use dual-space algorithms to solve structures from poorly diffracting crystals .

How do solvent and pH conditions affect the stability of this compound in aqueous media?

Basic Research Question

The compound is prone to hydrolysis under acidic (pH <3) or basic (pH >10) conditions. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C. For long-term storage, lyophilization in inert atmospheres (N) or DMSO stock solutions (-20°C) is recommended. LC-MS monitoring of degradation products (e.g., pyridin-4-amine) confirms hydrolytic pathways .

What computational methods are effective for predicting the compound’s binding modes in drug discovery?

Advanced Research Question

- Docking : AutoDock Vina or Glide can model interactions with targets like orexin receptors. Use the triazole’s π-π stacking with Phe3.28 and hydrogen bonding to His344 .

- MD Simulations : GROMACS trajectories (50 ns) assess stability of binding poses in solvated lipid bilayers.

- QM/MM : Hybrid calculations refine charge distribution in the triazole ring to improve binding energy estimates .

How should researchers handle discrepancies between theoretical and experimental spectral data?

Basic Research Question

Discrepancies (e.g., H NMR shifts vs. DFT-predicted values) often stem from solvent effects or conformational dynamics. Remedies include:

- Solvent correction : Apply PCM models in Gaussian to simulate DMSO-d or CDCl environments.

- Dynamic effects : Use relaxed potential scans to account for ring puckering in triazole .

Cross-validate with IR spectroscopy (e.g., triazole C-N stretches at ~1450 cm) .

What are the best practices for synthesizing isotopically labeled derivatives (e.g., 15^{15}15N) for mechanistic studies?

Advanced Research Question

- Labeling : Use N-enriched hydrazine hydrate in cyclization steps to introduce isotopes at triazole N1/N2 positions .

- Purification : Employ reverse-phase HPLC with MS detection to confirm isotopic incorporation (>98%).

Labeled derivatives enable NMR-based tracking of metabolic pathways or protein binding kinetics .

How can researchers mitigate cytotoxicity in cell-based assays while maintaining target potency?

Advanced Research Question

- Prodrug design : Mask the triazole with acetyl or PEG groups to reduce membrane permeability until enzymatic activation .

- SAR tweaks : Replace pyridine with less lipophilic heterocycles (e.g., pyrazine) to lower logP values.

- MTT assays : Validate IC shifts (e.g., from 10 nM to 1 μM) in HEK293 vs. cancer cell lines to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.